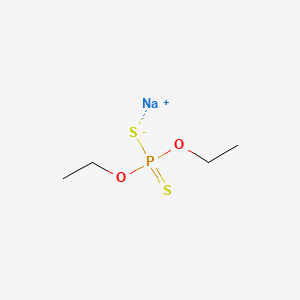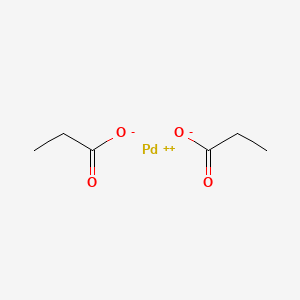![molecular formula C7H5FN2 B1589242 5-フルオロイミダゾ[1,2-a]ピリジン CAS No. 198896-12-7](/img/structure/B1589242.png)
5-フルオロイミダゾ[1,2-a]ピリジン
概要
説明
5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .
Synthesis Analysis
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .Molecular Structure Analysis
The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .Chemical Reactions Analysis
The direct functionalization of 5-Fluoroimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .
科学的研究の応用
トリパノソーマ症治療
5-フルオロイミダゾ[1,2-a]ピリジン誘導体は、ヒトアフリカトリパノソーマ症(HAT)の原因となるトリパノソーマ・ブルセイのメチオニルtRNA合成酵素を標的とする生物学的利用可能な阻害剤として有望視されています。 このフラグメントを阻害剤に組み込むことで、中枢神経系へのバイオアベイラビリティが向上し、寄生虫が中枢神経系に侵入する後期段階の疾患治療に不可欠です .
テトラサイクリック誘導体の合成
この化合物は、官能化イミダゾ[1,2-a]ピリジンの効率的なワンポット合成と、新規テトラサイクリック誘導体の予期せぬ合成に使用されてきました。 これらの誘導体は、塩基性条件下での求核置換反応によって合成され、合成化学における5-フルオロイミダゾ[1,2-a]ピリジンの多様性を示しています .
オプトエレクトロニクスデバイス
材料科学の分野では、5-フルオロ基を含むイミダゾ[1,2-a]ピリジン誘導体は、その電子特性が評価されています。 発光特性により、オプトエレクトロニクスデバイスの開発に使用され、発光ダイオード(LED)やその他のディスプレイ技術などの用途に不可欠です .
化学センサー
これらの化合物は、化学センサーとしても応用されています。 5-フルオロイミダゾ[1,2-a]ピリジンの電子特性は、さまざまな化学物質を検出するのに適しており、環境モニタリング、診断、および産業プロセス制御に不可欠です .
抗がん研究
5-フルオロイミダゾ[1,2-a]ピリジンのユニークな電子構造は、抗がん剤開発の候補となっています。 その誘導体は、がん細胞の増殖と増殖を阻害する可能性について研究されています .
バイオイメージングと蛍光プローブ
これらの誘導体は、発光特性により、バイオイメージングで蛍光プローブとして使用されます。 これらは、分子レベルでの生物学的プロセスの可視化に役立ち、医療診断と細胞生物学の研究に不可欠です .
医薬品用途
5-フルオロイミダゾ[1,2-a]ピリジンの構造モチーフは、さまざまな治療薬に見られます。 その誘導体は、鎮静剤、抗ウイルス剤、免疫調節剤、抗結核剤としての可能性を探求されており、医薬品研究におけるこの化合物の重要性を強調しています .
スマートマテリアル開発
最後に、5-フルオロイミダゾ[1,2-a]ピリジン誘導体の電子特性と発光特性は、スマートマテリアルの開発に貢献しています。 これらの材料は環境刺激に反応し、スマートウィンドウやセンサーなどの高度な技術に使用されます .
将来の方向性
The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The mode of action of 5-Fluoroimidazo[1,2-a]pyridine involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .
Result of Action
The result of the action of 5-Fluoroimidazo[1,2-a]pyridine is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of 5-Fluoroimidazo[1,2-a]pyridine under basic conditions .
Action Environment
The action environment can influence the efficacy and stability of 5-Fluoroimidazo[1,2-a]pyridine. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .
生化学分析
Biochemical Properties
5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of 5-Fluoroimidazo[1,2-a]pyridine into inhibitors leads to maintained or even improved efficacy .
Cellular Effects
The effects of 5-Fluoroimidazo[1,2-a]pyridine on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Molecular Mechanism
The molecular mechanism of 5-Fluoroimidazo[1,2-a]pyridine involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .
Temporal Effects in Laboratory Settings
It has been observed that the compound maintains its efficacy over time .
Dosage Effects in Animal Models
It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .
Metabolic Pathways
It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Transport and Distribution
It has been found to have good brain penetration .
Subcellular Localization
Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .
The information provided here is based on the current understanding and available research .
特性
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYXWXQEYLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450340 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198896-12-7 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?
A1: The research highlights the susceptibility of 5-Fluoroimidazo[1,2-a]pyridine to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.
Q2: What synthetic challenges were addressed when working with 5-Fluoroimidazo[1,2-a]pyridine?
A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)











